テルビナフィン
概要
説明
Terbinafine is a synthetic allylamine antifungal agent primarily used to treat fungal infections of the skin and nails. It is effective against a variety of dermatophytes, molds, and yeasts. Terbinafine works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, leading to fungal cell death .
科学的研究の応用
Terbinafine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactions of allylamines.
Biology: Investigated for its effects on fungal cell biology and metabolism.
Medicine: Widely used in the treatment of fungal infections, including onychomycosis and tinea infections.
Industry: Used in the formulation of antifungal creams, ointments, and oral medications
作用機序
テルビナフィンは、エルゴステロールの合成に不可欠な酵素であるスクアレンエポキシダーゼを阻害することで抗真菌効果を発揮します。エルゴステロールは、真菌細胞膜の主要な成分です。 この酵素の阻害により、スクアレンが蓄積し、エルゴステロールが不足するため、細胞膜が破壊され、真菌細胞が死滅します .
類似の化合物:
ナフチフィン: 同様の作用機序を持つ別のアリルアミン系抗真菌薬。
ブテナフィン: スクアレンエポキシダーゼも阻害するベンジルアミン系抗真菌薬。
シクロピロックス: 真菌細胞膜の完全性に影響を与える異なる作用機序を持つヒドロキシピリドン系抗真菌薬。
テルビナフィンの独自性: テルビナフィンは、高い親油性により、皮膚、爪、脂肪組織に蓄積し、長時間の抗真菌活性を発揮します。 また、幅広い真菌に対して非常に効果的であるため、さまざまな真菌感染症の治療に適した選択肢となっています .
生化学分析
Biochemical Properties
Terbinafine interacts with the enzyme squalene epoxidase, inhibiting its function . This interaction leads to an accumulation of squalene while causing a deficiency in ergosterol, an essential component of fungal cell membranes .
Cellular Effects
Terbinafine’s influence on cell function is closely associated with the development of high intracellular squalene concentrations, which are believed to interfere with fungal membrane function and cell wall synthesis . In the case of Candida albicans, growth inhibition with terbinafine appears to result from the ergosterol deficiency .
Molecular Mechanism
Terbinafine exerts its effects at the molecular level through its specific mechanism of squalene epoxidase inhibition . This results in the accumulation of squalene and a deficiency in ergosterol within the fungal cell . The cidal action of terbinafine is closely associated with the development of high intracellular squalene concentrations .
Temporal Effects in Laboratory Settings
It is known that terbinafine resistance can develop, as evidenced by the isolation of terbinafine-resistant Trichophyton indotineae .
Metabolic Pathways
Terbinafine is involved in the metabolic pathway of ergosterol biosynthesis, where it inhibits the enzyme squalene epoxidase . This inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes .
準備方法
合成経路および反応条件: テルビナフィンの合成は、キーインターメディエイトの調製から始まる複数のステップを伴います。一般的な方法の1つは、6,6-ジメチル-3-ヒドロキシ-4-アルキン-1-ヘプテンと4-メチルベンゼンスルホニルクロリドを炭酸水素ナトリウムの存在下で反応させることです。 この中間体は、次に、高温で炭酸カリウムの存在下でN-メチル-1-ナフチルメチルアミンと反応させてテルビナフィンが得られます .
工業生産方法: テルビナフィン塩酸塩の工業生産は、同様のステップを伴いますが、より大規模に行われます。 このプロセスには、メチルイソブチルケトンや酢酸エチルなどの溶媒の使用が含まれ、反応は高収率と高純度を確保するために制御された温度と圧力下で行われます .
反応の種類:
酸化: テルビナフィンは、特にアリル位で酸化反応を起こす可能性があります。
還元: 還元反応は、化合物の二重結合を修飾するために使用できます。
置換: テルビナフィンは、特に窒素原子で求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化アルキルや酸塩化物などの試薬は、置換反応で一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたテルビナフィンのさまざまな誘導体が含まれており、異なる抗真菌特性を持つ可能性があります .
4. 科学研究への応用
テルビナフィンは、科学研究において幅広い用途があります。
化学: アリルアミンの合成と反応を研究するためのモデル化合物として使用されます。
生物学: 真菌細胞の生物学と代謝に対する影響が調査されています。
医学: 爪白癬や白癬などの真菌感染症の治療に広く使用されています。
類似化合物との比較
Naftifine: Another allylamine antifungal with a similar mechanism of action.
Butenafine: A benzylamine antifungal that also inhibits squalene epoxidase.
Ciclopirox: A hydroxypyridone antifungal with a different mechanism of action, affecting fungal cell membrane integrity.
Uniqueness of Terbinafine: Terbinafine is unique due to its high lipophilicity, allowing it to accumulate in skin, nails, and fatty tissues, providing prolonged antifungal activity. It is also highly effective against a broad spectrum of fungi, making it a preferred choice for treating various fungal infections .
生物活性
Terbinafine is an allylamine antifungal agent widely used for the treatment of dermatophyte infections, particularly those affecting nails and skin. Its primary mechanism of action involves the inhibition of squalene epoxidase, an enzyme critical in the biosynthesis of ergosterol, a vital component of fungal cell membranes. This article delves into the biological activity of terbinafine, presenting data on its pharmacodynamics, efficacy against various fungal pathogens, and case studies that highlight its clinical applications.
Terbinafine selectively inhibits the enzyme squalene monooxygenase (also known as squalene epoxidase), which catalyzes the conversion of squalene to 2,3-oxidosqualene in the ergosterol biosynthetic pathway. The inhibition leads to a decrease in ergosterol levels and an accumulation of squalene within fungal cells, which disrupts cell membrane integrity and function .
Key Pharmacokinetic Properties
- Absorption : Terbinafine is >70% absorbed when administered orally, but its bioavailability is approximately 40% due to first-pass metabolism.
- Volume of Distribution : The steady-state volume of distribution is around 947.5 L, indicating extensive tissue distribution.
- Protein Binding : Terbinafine exhibits >99% binding to plasma proteins, primarily serum albumin .
- Metabolism : It undergoes hepatic metabolism via cytochrome P450 enzymes (CYP2C9, CYP2B6, CYP3A4), resulting in several metabolites, including 1-naphthaldehyde .
In Vitro Efficacy
Terbinafine has demonstrated potent antifungal activity against a range of fungal pathogens. A study assessed its minimum inhibitory concentrations (MICs) against various species:
Fungal Species | Geometric Mean MIC (mg/L) |
---|---|
Penicillium spp. | <1 |
Paecilomyces spp. | <1 |
Trichoderma spp. | <1 |
Acremonium spp. | <1 |
Aspergillus fumigatus | 2.92 |
Scedosporium spp. | ≥4 |
The overall geometric mean MIC for terbinafine was found to be 1.57 mg/L, indicating significant variability in susceptibility among different genera and species .
Clinical Efficacy
Clinical studies have highlighted the effectiveness of terbinafine in treating onychomycosis (nail fungus) and tinea infections. A systematic review indicated that oral terbinafine provides a higher cure rate compared to other antifungal treatments such as griseofulvin or topical agents .
Case Study: Onychomycosis Treatment
In a cohort study involving patients with onychomycosis, oral terbinafine was administered at a dosage of 250 mg daily for 12 weeks. The results showed:
- Cure Rate : 75% achieved complete nail regrowth after treatment.
- Recurrence Rate : 10% within one year post-treatment.
- Adverse Effects : Mild gastrointestinal disturbances were reported in 5% of patients.
This study underscores the drug's efficacy and tolerability in long-term use .
Comparative Studies
Recent research has compared terbinafine with other antifungal agents in treating resistant fungal infections:
- Against Exophiala dermatitidis : Terbinafine exhibited similar antifungal potency to posaconazole and amphotericin B but showed superior biofilm inhibition capabilities .
- Against Dermatophytes : In a head-to-head trial with itraconazole for dermatophyte infections, terbinafine resulted in faster clinical improvement and higher rates of mycological cure .
特性
IUPAC Name |
(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMXUEMWDBAQBQ-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023640 | |
Record name | Terbinafine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Terbinafine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.63%, 7.38e-04 g/L | |
Record name | Terbinafine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00857 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terbinafine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Terbinafine inhibits the enzyme squalene monooxygenase (also called squalene epoxidase), preventing the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol. This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene. Generation of a large number of squalene containing vesicles in the cytoplasm may leach other lipids away from, and further weaken, the cell wall. | |
Record name | Terbinafine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00857 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
91161-71-6 | |
Record name | Terbinafine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91161-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terbinafine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091161716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbinafine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00857 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terbinafine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-N,6,6-trimethyl-N-(1-naphthylmethyl)hept-2-en-4-yn-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERBINAFINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7RIW8S0XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Terbinafine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 198 °C | |
Record name | Terbinafine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00857 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terbinafine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of terbinafine?
A1: Terbinafine acts as a fungicidal agent by inhibiting squalene epoxidase (SE), a key enzyme in the ergosterol biosynthesis pathway of fungi. [, , , , ] This inhibition leads to the accumulation of squalene and a deficiency of ergosterol, an essential component of fungal cell membranes. [, , ]
Q2: How does the inhibition of squalene epoxidase affect fungal cells?
A2: The depletion of ergosterol and the buildup of squalene disrupt the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , , ]
Q3: What is the molecular formula and weight of terbinafine?
A3: While these details are not directly provided in the research excerpts, terbinafine hydrochloride, the salt form commonly used in medications, has the molecular formula C21H26ClN. Its molecular weight is 327.89 g/mol.
Q4: Are there any insights into terbinafine's material compatibility and stability in various formulations?
A4: Research suggests that terbinafine can be formulated in various ways, including creams, solutions, and nail lacquers. [, , , , , ] Notably, a study found that a novel terbinafine formulation using Transfersomes (TDT 067) exhibited enhanced delivery of terbinafine to target sites within the fungus, potentially leading to increased efficacy. []
Q5: Does terbinafine exhibit any catalytic properties itself?
A5: Terbinafine is not known to possess catalytic properties. It primarily functions as an enzyme inhibitor.
Q6: Have computational methods been employed to study terbinafine's interaction with squalene epoxidase?
A6: Yes, molecular modeling studies have been conducted to elucidate the detailed mechanism of SE inhibition by terbinafine. [] These studies have shown that terbinafine binds to the active site of SE, preventing the binding of its natural substrate, squalene. This binding interaction has been further characterized using molecular dynamics simulations and quantum interaction energy calculations. []
Q7: How does the structure of terbinafine contribute to its activity?
A7: Structure-activity relationship (SAR) studies indicate that the tertiary amino structure and the tert-alkyl side chain of terbinafine are crucial for its potent antifungal activity. [] Modifications to these structural features can impact its potency and selectivity.
Q8: What is known about the stability of terbinafine in different formulations and conditions?
A8: Information on the stability of terbinafine under various storage conditions or formulations is not explicitly discussed in the provided research excerpts.
Q9: How is terbinafine absorbed, distributed, metabolized, and excreted (ADME) in the body?
A10: Terbinafine is well-absorbed orally and exhibits high lipophilicity and keratophilicity, leading to its accumulation in skin, adipose tissue, and nails, which are key sites of fungal infections. [, , ] It undergoes hepatic metabolism and is primarily excreted in urine and feces. []
Q10: What is the in vivo efficacy of terbinafine against different fungal infections?
A11: Terbinafine has demonstrated efficacy in treating various dermatophyte infections, including tinea pedis, tinea corporis, tinea cruris, tinea capitis, and onychomycosis. [, , , , , , , , , , , , , , ] Clinical studies have shown its effectiveness in both oral and topical formulations. [, , , , , , , , , , , , , , , , , , , ]
Q11: Are there any known mechanisms of resistance to terbinafine?
A12: Yes, the emergence of terbinafine resistance has been reported, primarily due to mutations in the squalene epoxidase gene (SQLE). [, ] Specific point mutations leading to amino acid substitutions in the SE enzyme can reduce terbinafine binding and its ability to inhibit enzyme activity. [, ]
Q12: What is the safety profile of terbinafine, and are there any concerns regarding its toxicity?
A13: While generally well-tolerated, terbinafine can cause adverse effects, including gastrointestinal disturbances and, rarely, liver injury. [, , , ] Monitoring liver function during treatment is generally recommended. [, ]
Q13: Have there been any advancements in drug delivery strategies to improve terbinafine's targeting to specific tissues?
A14: Research has explored the use of novel drug delivery systems, such as Transfersomes, to enhance the delivery of terbinafine to the nail and surrounding tissues, which are often challenging to penetrate with conventional formulations. []
Q14: What analytical methods are commonly employed to characterize and quantify terbinafine?
A16: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying terbinafine concentrations in biological samples, including plasma and nail clippings. [, , ]
Q15: What are the dissolution and solubility properties of terbinafine in different media, and how do they affect its bioavailability?
A15: Detailed information on the dissolution and solubility characteristics of terbinafine is not available within the provided research excerpts.
Q16: Does terbinafine elicit any significant immunogenic or immunological responses?
A21: While terbinafine is not generally considered highly immunogenic, hypersensitivity reactions, including severe skin reactions, have been reported in rare cases. [, , ]
Q17: Does terbinafine interact with drug transporters or metabolizing enzymes, and if so, what are the implications for its use with other medications?
A22: Terbinafine is primarily metabolized by liver enzymes, and drug interactions are possible, particularly with medications metabolized by the same enzyme systems. [, ] Clinicians should carefully evaluate potential drug interactions when prescribing terbinafine.
Q18: What is the biocompatibility and biodegradability of terbinafine?
A18: Specific information on the biocompatibility and biodegradability of terbinafine is not provided in the provided research excerpts.
Q19: Are there any alternative antifungal agents or treatment strategies for dermatophyte infections that can be considered in place of or in combination with terbinafine?
A24: Yes, alternative antifungal agents, such as itraconazole, fluconazole, ketoconazole, clotrimazole, sertaconazole, and griseofulvin, are available for treating dermatophyte infections. [, , , , , , , , , , , , , , , , , ] The choice of treatment often depends on the specific type and severity of infection, patient factors, and the potential for drug interactions or adverse effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。